molecular formula C19H16N2O5S2 B3297391 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide CAS No. 895446-55-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide

Cat. No. B3297391
CAS RN: 895446-55-6
M. Wt: 416.5 g/mol
InChI Key: VNJLUQNTSMKISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The synthesis process typically involves the use of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline was published in the journal Zeitschrift für Kristallographie - New Crystal Structures .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Mechanism of Action

BTA-1 inhibits PTPs by binding to the active site of the enzyme and preventing it from carrying out its catalytic function. This inhibition results in the dysregulation of cellular signaling pathways, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
BTA-1 has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of PTPs, BTA-1 has been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth and differentiation. BTA-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

BTA-1 has several advantages as a tool for laboratory experiments. Its ability to inhibit PTPs and activate the MAPK pathway makes it a valuable tool for studying cellular signaling pathways and their role in disease. However, there are also limitations to the use of BTA-1 in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of BTA-1 in scientific research. One potential direction is the development of BTA-1 derivatives with improved potency and selectivity for specific PTPs. Another potential direction is the use of BTA-1 as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of BTA-1 in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Overall, the future of BTA-1 in scientific research is promising, and its potential applications are vast.

Scientific Research Applications

BTA-1 has been found to have a variety of applications in scientific research. One of the most significant applications of BTA-1 is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been linked to a variety of diseases, including cancer, diabetes, and autoimmune disorders. BTA-1 has been found to be a potent inhibitor of several PTPs, making it a valuable tool for studying the role of PTPs in disease.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-12-2-5-14(6-3-12)28(23,24)10-18(22)21-19-20-15(9-27-19)13-4-7-16-17(8-13)26-11-25-16/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJLUQNTSMKISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide
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N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-tosylacetamide

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